3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterobicyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one core. The molecule is substituted at position 3 with a methyl group and at position 7 with a sulfanyl-linked 4-(trifluoromethyl)benzyl moiety. The trifluoromethyl group is notable for its electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems.
Structurally analogous compounds within the thiadiazolo-triazinone class have demonstrated diverse pharmacological activities, including anti-tubercular, anti-HIV, and anticancer effects .
Properties
IUPAC Name |
3-methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS2/c1-7-10(21)20-11(18-17-7)23-12(19-20)22-6-8-2-4-9(5-3-8)13(14,15)16/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZHXDXLZODNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with 3-methyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization with cyanogen bromide to form the desired thiadiazolo triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thiadiazolo-triazinone derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Structural and Functional Modifications
3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one () 3-Substituent: tert-butyl (bulky, lipophilic group). 7-Substituent: A ketone-linked ethylsulfanyl group bearing a difluoromethoxy phenyl ring. Activity: No explicit biological data are provided, but the difluoromethoxy group may enhance membrane permeability due to fluorine’s electronegativity .
7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one ()
- 3-Substituent : Methyl (smaller alkyl group).
- 7-Substituent : Direct 3-chlorophenyl substitution without a sulfanyl linker.
- Activity : Chlorine’s electron-withdrawing effects may improve target interaction, but activity data are unavailable .
Anti-tubercular thiadiazolo-triazinones () Derivatives with a tert-butyl group at position 3 and aryl groups at position 7 exhibited potent activity against Mycobacterium tuberculosis: 5a (3-tert-butyl, 7-phenyl): MIC = 1.25 µg/mL. 5k (3-tert-butyl, 7-4-fluorophenyl): MIC = 0.625 µg/mL . Comparison: The tert-butyl group may enhance hydrophobic interactions, while electron-deficient aryl groups (e.g., fluorophenyl) improve potency. The target compound’s trifluoromethylbenzyl group could offer similar advantages.
Triazolo-Thiadiazine Derivatives ()
Compounds like 6-(4-fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine differ in their fused ring system but share structural motifs. These analogs emphasize the importance of fluorinated aryl groups in modulating bioactivity .
Pesticide-Related Triazines ()
Triazine derivatives such as triflusulfuron-methyl are structurally distinct but highlight the role of trifluoromethyl groups in agrochemical applications. This underscores the versatility of trifluoromethyl substitutions across chemical classes .
Comparative Data Table
Key Research Findings
Biological Activity
The compound 3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1058231-80-3
- Molecular Formula : C₁₅H₁₂F₃N₅S₂
- Molecular Weight : 385.41 g/mol
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
A specific study reported that the compound reduced cell viability by 50% at a concentration of 10 µM in MCF-7 cells after 48 hours of exposure .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The sulfur-containing moiety may interact with thiol groups in enzymes, inhibiting their function.
- DNA Interaction : The triazine ring can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including our compound against clinical isolates. The results indicated a promising antibacterial effect with lower MIC values compared to standard antibiotics.
Study 2: Anticancer Screening
In another investigation focused on anticancer activity, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability and increased apoptotic markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
